Obovatin

Description

Significance of Flavonoid Research in Natural Product Chemistry

Flavonoids constitute a vast and diverse group of natural substances characterized by their variable phenolic structures, widely distributed across fruits, vegetables, grains, bark, roots, stems, flowers, tea, and wine. nih.govmdpi.commdpi.com These plant secondary metabolites are well-recognized for their profound beneficial effects on health, prompting extensive efforts for their isolation and characterization. nih.govmdpi.com The significance of flavonoid research in natural product chemistry is underscored by their indispensable role in various nutraceutical, pharmaceutical, medicinal, and cosmetic applications. nih.govmdpi.commdpi.com

Their broad spectrum of biological activities includes anti-oxidative, anti-inflammatory, anti-mutagenic, anti-carcinogenic, antiviral, and antimicrobial properties. nih.govmdpi.commdpi.comacs.org Flavonoids are also known for their capacity to modulate key cellular enzyme functions and play a crucial role in plant growth and defense against environmental stressors. nih.govfrontiersin.org The continuous exploration of flavonoids contributes significantly to the understanding of plant biochemistry and the potential development of new therapeutic agents. nih.govmdpi.comontosight.ai

Historical Context of Obovatin Isolation and Initial Characterization

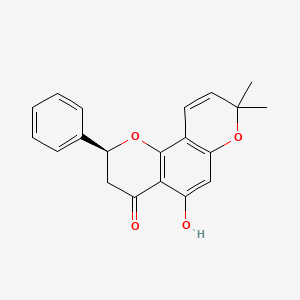

This compound is formally classified as an extended flavonoid, specifically a chromene flavanone (B1672756), with the molecular formula C₂₀H₁₈O₄. nih.govfrontiersin.org Its molecular weight is approximately 322.4 g/mol , and its monoisotopic mass is 322.12050905 Da. nih.gov

Table 1: Basic Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₄ | nih.gov |

| Molecular Weight | 322.4 g/mol | nih.gov |

| Monoisotopic Mass | 322.12050905 Da | nih.gov |

| PubChem CID | 13940733 | nih.gov |

| IUPAC Name | (2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one | nih.gov |

This compound has been identified and isolated from a variety of plant sources, highlighting its natural prevalence. Early reports indicate its presence in Tephrosia obovata and Ficus formosana. nih.gov Subsequent phytochemical studies have successfully isolated this compound from other species, including Erythrina stricta, Tephrosia vogelii, Dalea boliviana, Lonchocarpus obtusus, and Tephrosia rhodesica. chemfaces.comfrontiersin.orgacs.orgscielo.brmuni.cz

The isolation of this compound typically involves a series of chromatographic techniques. Researchers have employed methods such as silica (B1680970) gel gravity column chromatography, Sephadex LH-20 gel filtration, and preparative reverse-phase high-performance liquid chromatography (HPLC) to purify the compound from plant extracts. acs.orgmuni.cz Initial characterization relies heavily on advanced spectroscopic methods to elucidate its chemical structure. These techniques include one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, such as COSY, HSQC, and HMBC, along with Ultraviolet (UV) and Infrared (IR) spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.orgscielo.brmuni.cz

Scope and Objectives of this compound-Focused Investigations

The scope of this compound-focused investigations is broad, encompassing a systematic study and exploration of its chemical, physical, and biological characteristics to gain new insights and identify potential applications. scribd.cominsight7.io The primary objectives driving research into this compound include:

Comprehensive Characterization: To gain familiarity with this compound's inherent properties and accurately portray its chemical and structural features. scribd.com This involves detailed analysis of its molecular structure, stability, and interactions with other compounds.

Elucidation of Biological Activities: To investigate the diverse biological activities exhibited by this compound. Research has focused on its antibacterial and antioxidant properties. chemfaces.comnih.gov Furthermore, studies aim to explore its potential as an inhibitor of specific enzymes, such as xanthine (B1682287) oxidase, which is involved in oxidative stress-related disorders, and human placental aromatase proteins, which are linked to breast cancer. frontiersin.orgfrontiersin.orgsciencepublishinggroup.comsciencepublishinggroup.com

Structure-Activity Relationship (SAR) Studies: A crucial objective is to elucidate the relationships between this compound's chemical structure and its observed biological effects. Understanding these SARs is vital for rational drug design and the development of more potent and selective derivatives. frontiersin.orgacs.orgfrontiersin.orgontosight.ai

Identification of Natural Sources and Optimization of Isolation: Ongoing research aims to identify new natural sources of this compound and to optimize extraction and isolation methodologies to enhance yield and purity for potential large-scale applications. acs.orgscielo.brmuni.cz

Contribution to Drug Discovery: Ultimately, this compound-focused investigations aim to contribute to the broader field of natural product drug discovery by identifying lead compounds with therapeutic potential. nih.govmdpi.communi.czontosight.ai This includes exploring its mechanisms of action at a molecular level.

Detailed Research Findings

Recent investigations have shed light on several key biological activities of this compound, demonstrating its potential in various therapeutic areas.

Antibacterial Activity: this compound has shown moderate inhibitory activity against certain bacterial strains. In a study involving Tephrosia vogelii extracts, this compound exhibited activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Proteus mirabilis. nih.gov

Table 2: Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Strain | MIC (mg/mL) | Source |

| Pseudomonas aeruginosa | 0.83 | nih.gov |

| Staphylococcus aureus | 0.83 | nih.gov |

| Proteus mirabilis | 0.5 | nih.gov |

Antioxidant Activity: this compound has demonstrated potent antioxidant capabilities. Its radical scavenging activity has been assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging method. nih.gov

Table 3: Antioxidant Activity of this compound (DPPH Scavenging)

| Assay Method | IC₅₀ (μg/mL) | Source |

| DPPH Scavenging | 10.43 | nih.gov |

Enzyme Inhibition Studies: Research has explored this compound's role as an enzyme inhibitor, particularly concerning xanthine oxidase (XO) and human placental aromatase.

Xanthine Oxidase (XO) Inhibition: While other chromene flavanones isolated alongside this compound from Dalea boliviana showed potent XO inhibition, this compound itself displayed only weak inhibitory activity. frontiersin.orgfrontiersin.org This highlights the critical role of specific structural features in determining the inhibitory potency of such compounds. For comparison, other chromene flavanones (Compound 1 and Compound 2) demonstrated significantly higher activity than allopurinol (B61711), a reference inhibitor. frontiersin.orgfrontiersin.org

Table 4: Xanthine Oxidase Inhibition by Chromene Flavanones (IC₅₀ Values)

| Compound | IC₅₀ (nM) | Source |

| Compound 1 | 0.5 ± 0.01 | frontiersin.orgfrontiersin.org |

| Compound 2 | 1.7 ± 0.46 | frontiersin.orgfrontiersin.org |

| This compound | Weak inhibition | frontiersin.orgfrontiersin.org |

| Allopurinol (Reference) | 247 ± 4 | frontiersin.orgfrontiersin.org |

Human Placental Aromatase Inhibition: In in silico studies investigating potential breast cancer treatments, this compound was found to inhibit human placental aromatase proteins. It exhibited a notable binding energy, suggesting its potential as an aromatase inhibitor. sciencepublishinggroup.comsciencepublishinggroup.com

Table 5: Molecular Docking Results for Human Placental Aromatase Inhibition

| Compound | Binding Energy (kcal/mol) | Source |

| This compound | -7.9 | sciencepublishinggroup.com |

| Rutin trihydrate | -9.2 | sciencepublishinggroup.com |

| Apigenin | -8.0 | sciencepublishinggroup.com |

| Quercetin | -8.0 | sciencepublishinggroup.com |

| Exemestane (Reference) | -7.5 | sciencepublishinggroup.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H18O4 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

(2S)-5-hydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |

InChI |

InChI=1S/C20H18O4/c1-20(2)9-8-13-17(24-20)11-15(22)18-14(21)10-16(23-19(13)18)12-6-4-3-5-7-12/h3-9,11,16,22H,10H2,1-2H3/t16-/m0/s1 |

InChI Key |

VYVZELWVPQMZDE-INIZCTEOSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C3=C2OC(CC3=O)C4=CC=CC=C4)O)C |

Origin of Product |

United States |

Occurrence, Distribution, and Isolation Methodologies

Botanical Sources of Obovatin

This compound has been reported in several plant species, primarily within the Tephrosia genus and in Dalea boliviana. nih.govebi.ac.uk

Specific Genera and Species Exhibiting this compound Presence

This compound, or its derivatives like this compound 3-methylether and this compound 5-methyl ether, are found in various Tephrosia species. ajol.infomdpi.comdoc-developpement-durable.orgnri.orgresearchgate.netnih.govnih.govacs.orgjarts.infomdpi.comdspacedirect.orgresearchgate.net

In Tephrosia vogelii, this compound 3-methylether has been reported in root methanolic extracts. ajol.info Phytochemical analysis of T. vogelii across East Africa revealed distinct chemotypes. Chemotype 2, which lacks rotenoids, contains flavanones and flavones, including this compound-3-O-methylether. mdpi.com this compound 5-methyl ether is a major flavanone (B1672756) compound found in T. vogelii chemotype 2. nri.orgresearchgate.net

Tephrosia toxicaria has been shown to contain this compound in its roots. ijrpc.comorientjchem.orgorientjchem.orgcabidigitallibrary.org Specifically, powdered roots extracted with ethanol (B145695) and subsequently chromatographed on a silica (B1680970) gel column using a hexane (B92381)/dichloromethane gradient yielded this compound. orientjchem.orgorientjchem.org this compound has also been isolated from ethyl acetate-soluble extracts of the stems of Tephrosia toxicaria. nih.govacs.org

From Tephrosia rhodesica, this compound and this compound methyl ether have been identified among other known flavonoids isolated from the roots. acs.orgresearchgate.net this compound and its methyl ether, along with obovatachalcone and deguelin, were also identified from the seedpods of Tephrosia elata. researchgate.net

This compound has also been reported in Tephrosia obovata and Tephrosia major. nih.govnih.govresearchgate.netznaturforsch.com

| Tephrosia Species | Part of Plant | This compound/Derivative Found | Reference |

| Tephrosia vogelii | Roots, Foliar | This compound 3-methylether, this compound 5-methyl ether | ajol.infomdpi.comnri.orgresearchgate.net |

| Tephrosia toxicaria | Roots, Stems | This compound | ijrpc.comorientjchem.orgorientjchem.orgcabidigitallibrary.orgnih.govacs.org |

| Tephrosia rhodesica | Roots | This compound, this compound methyl ether | acs.orgresearchgate.net |

| Tephrosia obovata | Not specified | This compound | nih.govnih.govresearchgate.net |

| Tephrosia elata | Seedpods | This compound, this compound methyl ether | researchgate.net |

| Tephrosia major | Aerial parts | This compound, 5-O-methylthis compound | researchgate.netznaturforsch.com |

| Tephrosia purpurea | Aerial part | O-methyl this compound | jarts.info |

| Tephrosia tunicate | Roots | This compound | researchgate.net |

This compound has been isolated from the roots of Dalea boliviana. ebi.ac.ukresearchgate.netnih.govacs.orgconicet.gov.arfrontiersin.org Specifically, it was found in the n-hexane extract of Dalea boliviana roots. nih.govacs.orgconicet.gov.ar

Geographical and Ecological Factors Influencing this compound Accumulation

The phytochemical components of medicinal plants, including flavonoids like this compound, can be influenced by geographical location and climate change. ajol.info Environmental factors such as climate and weather conditions (temperature, humidity, precipitation), energy resources, water resources, and waste management can affect the production processes of various substances, which can be extrapolated to the accumulation of natural compounds in plants. oliptek.comfctemis.orgmdpi.combbc.co.ukencyclopedia.pub While specific detailed research findings directly linking these factors to this compound accumulation are limited in the provided search results, it is generally understood that environmental conditions play a crucial role in the biosynthesis and concentration of secondary metabolites in plants.

Extraction and Purification Techniques for this compound

Solvent Extraction Methodologies from Plant Matrix

Solvent extraction is a widely used method for isolating compounds from plant matrices. organomation.comnih.govmdpi.comencyclopedia.pubmdpi.comnih.gov This technique leverages the varying solubilities of substances in different solvents for selective separation. organomation.com

For the isolation of this compound:

From Tephrosia toxicaria roots, powdered material was extracted with ethanol. The ethanolic extract was then subjected to chromatography on a silica gel column using a gradient mixture of hexane and dichloromethane. Fractions eluted with a hexane/dichloromethane (1:1) mixture yielded this compound. orientjchem.orgorientjchem.org Another study also isolated this compound from an ethyl acetate-soluble extract of Tephrosia toxicaria stems. nih.govacs.org

From Dalea boliviana roots, this compound was isolated from the n-hexane extract. nih.govacs.orgconicet.gov.ar

For Tephrosia major, this compound was obtained from a petroleum ether extract of the aerial parts after chromatography on a silica gel column. znaturforsch.com

From Tephrosia rhodesica, this compound and this compound methyl ether were isolated from a dichloromethane-methanol (1:1) extract of the roots. acs.orgresearchgate.net

this compound methyl ether was also obtained from Tephrosia purpurea subsp. leptostachya after extraction with organic solvents, followed by column chromatography of the ethyl acetate (B1210297) fraction and purification using gel filtration on Sephadex LH-20 (eluent: CH2Cl2/MeOH; 1:1) and preparative HPLC. mdpi.com

Common solvents used in plant extraction include polar solvents (e.g., water, alcohols), intermediate polar solvents (e.g., acetone, dichloromethane), and nonpolar solvents (e.g., n-hexane, ether, chloroform). organomation.commdpi.comencyclopedia.pubnih.gov The choice of solvent, extraction conditions (e.g., temperature, time), and pretreatment of the plant material (e.g., milling, grinding, drying) can significantly affect extraction efficiency and the chemical composition of the extract. mdpi.comencyclopedia.pubmdpi.comnih.gov Techniques like Soxhlet extraction, which involves the continuous passage of solvent through the sample, are also used for extracting bioactive compounds from plant materials. organomation.comnih.govencyclopedia.pubnih.gov

| Plant Species | Plant Part | Extraction Solvent(s) | Purification Method(s) | Reference |

| Tephrosia toxicaria | Roots | Ethanol, Hexane/Dichloromethane (1:1) | Silica gel column chromatography | orientjchem.orgorientjchem.org |

| Tephrosia toxicaria | Stems | Ethyl acetate | Chromatographic fractionation (bioassay-monitored) | nih.govacs.org |

| Dalea boliviana | Roots | n-hexane | Not explicitly detailed beyond n-hexane extract | nih.govacs.orgconicet.gov.ar |

| Tephrosia rhodesica | Roots | Dichloromethane-Methanol (1:1) | NMR spectroscopic, mass spectrometric, X-ray crystallographic, and ECD spectroscopic analyses for identification | acs.orgresearchgate.net |

| Tephrosia major | Aerial parts | Petroleum ether | Silica gel column chromatography | znaturforsch.com |

| Tephrosia purpurea subsp. leptostachya | Not specified | Organic solvents (e.g., ethyl acetate) | Column chromatography, Sephadex LH-20, preparative HPLC | mdpi.com |

Chromatographic Purification Strategies

Chromatography serves as a fundamental biophysical technique for the separation, identification, and purification of components within a complex mixture nih.gov. This technique operates by differentiating molecules based on characteristics such as their size, shape, total charge, the presence of hydrophobic groups on their surface, and their binding capacity with a stationary phase nih.gov.

Prior to chromatographic purification, samples must be clear and devoid of particulate matter. This is commonly achieved through standard laboratory techniques such as centrifugation and filtration, which help prevent column clogging, reduce the need for intensive washing procedures, and extend the lifespan of the chromatographic medium sigmaaldrich.com.

Preparative Liquid Chromatography Applications

Preparative Liquid Chromatography (Prep LC) is a specialized application of liquid chromatography designed to isolate target compounds in quantities and purities sufficient for subsequent experiments or processes waters.comexcedr.com. This technique is widely utilized across various scientific domains, including drug development, quality control, and pharmacokinetic studies excedr.com. Its applications extend to the purification of a diverse range of biomolecules and chemical compounds, such as mRNA for vaccines, proteins, DNA, plasmids, monoclonal antibodies (mAbs), and viral vectors cytivalifesciences.com.

The selection of a specific separation mode in preparative chromatography is determined by the compatibility between the stationary phase, the solvents used, and the sample being analyzed. Four primary modes of separation are commonly employed in preparative chromatography:

Reversed-Phase Chromatography (RPC): This is the most frequently used technique in preparative LC applications waters.com. It utilizes a stationary phase that is less polar than the mobile phase, separating compounds based on their hydrophobicity.

Normal-Phase Chromatography (NPC): In contrast to RPC, NPC employs a polar stationary phase and a non-polar mobile phase, separating compounds based on their polarity.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is also effective for desalting samples, removing low molecular weight contaminants, and facilitating buffer exchange before or after other chromatographic steps sigmaaldrich.comcytivalifesciences.com.

Optimization of preparative LC methods often involves leveraging insights gained from small-scale analytical separations. This approach helps in planning the preparative runs, for instance, by employing a linear gradient around the elution peak to efficiently collect the desired compound and minimize co-elution of contaminants gilson.com.

Other Advanced Separation Techniques

Beyond standard preparative liquid chromatography, several advanced separation techniques are employed for the purification of complex mixtures, offering enhanced selectivity, resolution, and efficiency:

Ion Exchange Chromatography (IEX): As mentioned, IEX is crucial for separating charged molecules, including peptides and untagged proteins, by exploiting differences in their electrostatic interactions with charged stationary phases mdpi.comcytivalifesciences.com.

Hydrophobic Interaction Chromatography (HIC): HIC is particularly useful for purifying molecules based on their hydrophobicity. It is often employed as a capture step for untagged protein purification cytivalifesciences.com.

Affinity Chromatography (AC): This highly efficient technique relies on specific biological or chemical interactions between the target molecule and a ligand immobilized on the stationary phase. It yields high recovery and purity, making it a preferred method for recombinant protein purification, often involving specific tag-ligand systems cytivalifesciences.comnih.gov.

Mixed-Mode Chromatography (MMC): MMC combines two or more separation mechanisms (e.g., ion exchange and hydrophobic interaction) within a single stationary phase. This multi-modal interaction can provide unique selectivity and improved resolution for challenging separations cytivalifesciences.commdpi.com.

Supercritical Fluid Chromatography (SFC): SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase. This technique offers several advantages, including reduced solvent consumption, safer operational processes due to the non-toxic and non-flammable nature of CO2, and lower energy inputs compared to traditional liquid chromatography. SFC aligns well with the principles of green chemistry, making it an environmentally friendly option for chromatographic separations mdpi.comfiveable.me.

Membrane Separations: These techniques involve the use of semi-permeable membranes to separate components based on size, charge, or other properties. Examples include ultrafiltration (UF), which can be used in multi-stage processes to obtain high-purity bioactive compounds mdpi.comfiveable.me.

Adsorption: This is a fundamental separation principle where molecules selectively adhere to the surface of a solid adsorbent material. It is widely used for purification and separation processes, leveraging differences in the adsorption affinities of mixture components fiveable.me.

Countercurrent Chromatography (CCC) / Centrifugal Partition Chromatography (CPC): These liquid-liquid chromatography techniques operate without a solid stationary phase, eliminating irreversible adsorption and sample denaturation. CPC, for instance, is a preparative chromatography technique that can be used for the isolation of compounds from complex natural product extracts gilson.com.

These diverse chromatographic and advanced separation techniques provide a robust toolkit for the isolation and purification of this compound and similar natural compounds, enabling their characterization and further scientific investigation.

Structural Elucidation and Derivatization Studies

Advanced Spectroscopic and Spectrometric Approaches for Structure Determination

The determination of Obovatin's chemical structure has relied heavily on a combination of sophisticated analytical techniques, providing comprehensive insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H NMR and ¹³C NMR, is a cornerstone in organic structure elucidation, offering detailed information about the number, type, and connectivity of atoms within a molecule. msu.edudntb.gov.uagelest.comspecac.comcabidigitallibrary.org For this compound, its structure has been established through the application of 1D and 2D NMR experiments. nih.govorgchemboulder.com

Specific NMR data for this compound has been reported, consistent with its flavanone (B1672756) structure. The ¹H NMR spectrum reveals characteristic signals, including a hydrogen-bonded hydroxyl group at δH 12.61 (HO-5) and another hydroxyl group at δH 6.80 (HO-7). In the ¹³C NMR spectrum, key carbon resonances include those at δC 159.3 (C-5) and δC 162.8 (C-7), indicative of oxygenated carbons. A prenyl group is notably located at C-8, with its carbon resonating at δC 108.1. These data collectively support a 5-hydroxyflavanone (B600477) moiety with an unsubstituted B-ring and a substituted A-ring.

Table 1: Selected NMR Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings / Chemical Shifts (δ) | Interpretation / Structural Feature | Reference |

| ¹H NMR | δH 12.61 (s, HO-5) | Hydrogen-bonded hydroxyl at C-5 | |

| δH 6.80 (s, HO-7) | Hydroxyl at C-7 | ||

| ¹³C NMR | δC 159.3 (C-5) | Oxygenated carbon at C-5 | |

| δC 162.8 (C-7) | Oxygenated carbon at C-7 | ||

| δC 108.1 (C-8) | Carbon with prenyl substitution |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) plays a vital role in confirming the molecular weight and formula of this compound, as well as providing characteristic fragmentation patterns that aid in its structural identification. dntb.gov.uacabidigitallibrary.org The molecular confirmation of this compound has been achieved through MS analysis, with its spectra being consistent with literature data. hmdb.caorgchemboulder.com For instance, related compounds like this compound 5-O-methylether have been identified by their mass spectra, showing a molecular ion peak at m/z 337.4 [M + H]⁺. PubChem also provides GC-MS spectral information for this compound. nih.gov

Ultraviolet-Visible (UV/VIS) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV/VIS) spectroscopy is employed to detect chromophores and conjugated systems within a molecule, providing insights into electronic transitions. hmdb.camsu.edudntb.gov.ua For this compound, its UV spectrum has been reported and found to be similar to existing literature data, which is characteristic of flavanone structures. hmdb.ca

Structural Modification and Synthesis of this compound Analogs

Structural modification studies of this compound have focused on creating derivatives, often through semi-synthetic routes, to explore changes in their chemical and biological properties.

Semi-synthetic Approaches to this compound Derivatives (e.g., [4″,5″] dihydro-obovatin)

Semi-synthetic approaches involve the chemical modification of naturally occurring compounds to yield novel derivatives. A notable example is the semi-synthetic molecule [4″,5″] dihydro-obovatin, which has been isolated from Tephrosia toxicaria Pers. tcichemicals.com This derivative is obtained through a process involving the extraction of T. toxicaria roots with ethanol (B145695), followed by column chromatography and a silylation reaction for analysis. tcichemicals.com

Another well-documented derivative is this compound 5-methyl ether. This analog features a methyl ether moiety attached to the 5th position of the this compound skeleton, a modification that can influence the compound's physical, chemical, and biological characteristics. msu.edu this compound 5-methyl ether has been identified and studied alongside this compound in various contexts. core.ac.ukmsu.edudntb.gov.ua

Biotransformation Pathways of this compound Precursors

This compound is a naturally occurring flavonoid found in several plant species. nih.govtcichemicals.comhmdb.camdpi.comcore.ac.uknih.gov While its natural presence implies biosynthesis within these organisms, detailed specific biotransformation pathways for this compound precursors are not extensively elaborated in the provided research findings. General flavonoid biosynthetic pathways are known, but the precise enzymatic steps leading to this compound from its precursors are not detailed in the available information. msu.edudntb.gov.ua

Chemoenzymatic Synthetic Strategies for this compound-Related Compounds

Chemoenzymatic synthetic strategies represent a powerful approach for accessing complex natural products and their analogues, including this compound-related compounds. This methodology integrates traditional chemical synthesis with biocatalysis, leveraging the high selectivity and efficiency of enzymes under mild reaction conditions. nih.govrsc.org The advantages of incorporating biocatalysts into synthetic strategies include the ability to perform stereoselective synthesis, achieve high enantiomeric excess, and potentially reduce the number of synthetic steps required. rsc.orgresearchgate.netfrontiersin.org

While specific detailed chemoenzymatic syntheses for this compound itself are not extensively documented in the provided literature, the principles are broadly applicable to flavonoids. Biocatalysis is recognized as a resourceful tool for obtaining compounds with structural complexity and multiple stereogenic centers, which is characteristic of many flavonoids. researchgate.net For instance, chemoenzymatic routes have been developed for other plant-inspired natural products and their analogues, demonstrating the versatility of this approach in generating diverse chemical entities. nih.govnih.gov This combined approach allows for the creation of branch points in synthetic pathways, facilitating the generation of analogues for drug discovery purposes. nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the correlation between the chemical structure of a molecule and its observed biological activity. collaborativedrug.comwikipedia.org By systematically modifying specific chemical groups within a compound and evaluating the resulting changes in biological effect, researchers can identify the molecular features responsible for a particular activity. wikipedia.orgyoutube.com This understanding is crucial for optimizing the potency and selectivity of bioactive compounds and for guiding the rational design of new chemical entities with desired biological profiles. collaborativedrug.comyoutube.com

Influence of Specific Functional Groups on Biological Efficacy

Investigations into the influence of functional groups on the biological efficacy of this compound and related flavonoids highlight the critical role of specific substituents. For example, the methylation of this compound to form this compound 5-methyl ether can alter its biological properties, underscoring the importance of the hydroxyl group at position 5. ontosight.ai

Studies on chromene flavanones, structurally similar to this compound, have revealed that the presence of a chromene moiety in the A-ring, combined with hydroxyl and prenyl groups in the B-ring, significantly enhances their inhibitory activity against enzymes such as xanthine (B1682287) oxidase. nih.gov This suggests that the strategic placement of these functional groups is vital for the compound's biological effectiveness.

Furthermore, general SAR analyses of isoflavones indicate that both the position and degree of prenylation are significant determinants of activity. researchgate.net The presence of hydroxyl groups at positions 5 and 7 in ring A and 4' in ring B has been correlated with increased antimicrobial activity, evidenced by lower minimum inhibitory concentration (MIC) values. researchgate.net While prenyl groups are known to affect flavonoid bioactivities, further in vivo studies are necessary to fully elucidate their mechanisms of action and comprehensive structure-activity relationships. researchgate.net

Below is a table summarizing the influence of functional groups on the biological efficacy of related compounds:

| Compound Class / Modification | Functional Group(s) | Observed Effect on Biological Efficacy | Reference |

| This compound 5-Methyl Ether | Methyl ether at C-5 | Alters biological properties | ontosight.ai |

| Chromene Flavanones | Chromene moiety (A-ring), Hydroxyl and Prenyl groups (B-ring) | Enhances xanthine oxidase inhibitory activity | nih.gov |

| Isoflavones | Hydroxyl groups at C-5, C-7 (A-ring) and C-4' (B-ring) | Associated with lower MIC values (higher antimicrobial activity) | researchgate.net |

| Isoflavones | Position and degree of prenylation | Important for activity | researchgate.net |

Conformational Analysis and Bioactive Conformations

Conformational analysis is a critical aspect of understanding how small molecules like this compound interact with biological targets. The "bioactive conformation" refers to the specific three-dimensional arrangement a ligand adopts when bound to its target protein, which may differ significantly from its most stable conformation in solution or in the solid state. frontiersin.orgnih.gov Understanding whether a molecule can readily adopt its bioactive conformation in solution is crucial for optimizing binding kinetics and reducing the energetic penalty associated with conformational rearrangement upon binding. copernicus.org

Experimental techniques such as NMR spectroscopy are employed to determine the conformational preferences of free ligands in solution, providing insights into the relative populations of different conformers. nih.govcopernicus.org X-ray crystallography, on the other hand, provides atomic-resolution structures of ligands when bound to proteins, directly revealing their bioactive conformations. copernicus.orgnih.gov

Computational methods play a complementary role in conformational analysis, particularly for exploring the vast conformational space of flexible molecules. Techniques like Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD) are widely used to generate unique conformers and identify global energy minima. nih.govdiva-portal.org These computational approaches, when combined with experimental data, provide a comprehensive understanding of a molecule's conformational landscape and its implications for biological activity.

Biosynthesis and Metabolic Pathways of Obovatin

Precursor Identification in Plant Biosynthesis

The foundational precursor for Obovatin, like all flavonoids, is the amino acid phenylalanine. The initial steps of flavonoid biosynthesis are rooted in the phenylpropanoid pathway, which converts phenylalanine into p-coumaroyl-CoA amazonaws.comnih.govnih.govmedcraveonline.com. This pathway is a rich source of diverse plant metabolites medcraveonline.com.

The subsequent steps involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to yield a chalcone intermediate, typically naringenin (B18129) chalcone nih.govbiotech-asia.org. This chalcone then undergoes intramolecular cyclization, mediated by chalcone isomerase (CHI), to form the flavanone (B1672756) scaffold, such as (2S)-naringenin biotech-asia.orgresearchgate.netencyclopedia.pubnih.gov. This flavanone serves as the core structure upon which further modifications, including prenylation and pyran ring formation, occur to produce this compound. The prenyl unit, a characteristic feature of this compound, is derived from dimethylallyl diphosphate (B83284) (DMAPP), an isoprene (B109036) unit donor britannica.com.

Here is a summary of key precursors:

| Precursor Compound | PubChem CID |

| Phenylalanine | 614 |

| p-Coumaroyl-CoA | 5280529 |

| Malonyl-CoA | 68763 |

| Naringenin Chalcone | 5281797 |

| (2S)-Naringenin | 932 |

| Dimethylallyl Diphosphate | 1133 |

Enzymatic Steps and Genetic Regulation of this compound Synthesis

The transformation of common flavonoid precursors into the distinct structure of this compound involves specific enzymatic reactions, particularly those related to prenylation and the formation of its characteristic pyran ring.

The initial conversion of chalcones to flavanones is a pivotal enzymatic step, primarily catalyzed by chalcone isomerase (CHI) biotech-asia.orgresearchgate.net. Following the formation of the flavanone skeleton, the introduction of the prenyl group is facilitated by flavonoid prenyltransferases (PTs) researchgate.netnih.govresearchgate.netnih.gov. These enzymes are responsible for transferring an isoprene unit, such as 3,3-dimethylallyl, to specific carbon atoms of the flavonoid backbone, commonly at the C-6 or C-8 positions of ring A researchgate.netnih.gov. Given this compound's structure, a C-prenyltransferase would be essential for this modification.

The formation of the pyran ring, which is a defining feature of this compound (a dihydropyrano[2,3-h]chromen-4-one), is hypothesized to occur through the cyclization of this prenyl group with an adjacent ortho-phenolic hydroxyl group on the flavanone precursor researchgate.netmuni.cz. This cyclization can proceed via mechanisms such as epoxidation followed by epoxide hydrolase-catalyzed ring opening, or through an oxa-Michael addition, potentially catalyzed by specific pyran synthases or cyclases beilstein-journals.orgsjtu.edu.cn.

The genes encoding enzymes within the phenylpropanoid pathway are fundamental to the biosynthesis of this compound. Cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) are crucial for the early stages of this pathway, providing the necessary p-coumaroyl-CoA precursor for flavonoid synthesis amazonaws.comnih.govnih.gov. The regulation of these genes ensures the availability of the primary building blocks for this compound production.

Further along the pathway, chalcone synthase (CHS) plays a critical role in forming the chalcone scaffold, which is the direct precursor to flavanones amazonaws.comnih.govbiotech-asia.org. Chalcone isomerase (CHI) then catalyzes the conversion of these chalcones into flavanones amazonaws.combiotech-asia.org. While flavanone 3-hydroxylase (F3H), anthocyanidin synthase (ANS), and UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) are integral to the broader flavonoid and anthocyanin biosynthesis pathways, their direct involvement in the specific steps leading to this compound's unique pyranoflavanone structure, particularly after prenylation, would be for subsequent modifications or in parallel branches of the general flavonoid pathway amazonaws.comnih.gov.

Biotransformation Processes by Microorganisms or Enzymes

Biotransformation refers to the structural modification of chemical compounds by living organisms or their enzymes medcraveonline.comnih.gov. In the context of flavonoids, microbial biotransformation can lead to various structural alterations, including hydroxylation, cyclization, and hydrogenation nih.gov.

While detailed microbial biotransformation of this compound itself is not extensively documented in the provided literature, related compounds have shown susceptibility to such processes. For instance, glabranin (B192178) and 7-O-methylglabranin, which are structurally related, have been biotransformed by fungal strains such as Aspergillus niger and Cunninghamella blakesleeana, yielding benzofuran (B130515) and benzopyran derivatives muni.cznih.gov. This suggests that this compound, as a prenylated flavanone with a pyran ring, could also be a substrate for similar microbial modifications.

Furthermore, the hydrogenation of this compound to [4″,5″] dihydro-obovatin has been chemically demonstrated rsc.orgmolaid.com. Although this specific instance was a chemical rather than a microbial process, microbial hydrogenation of flavonoids is a recognized biotransformation reaction nih.gov. Microbial biotransformation offers a promising avenue for generating novel flavonoid derivatives that may not exist in nature, expanding the chemical diversity of these compounds nih.gov.

Pharmacological and Biological Activities: Mechanistic Investigations

In Vitro Biological Activity Studies

While general in vitro cell culture models are extensively used to assess anti-inflammatory compounds by observing their effects on inflammatory mediators like nitric oxide (NO), interleukins (IL-1β, IL-6, IL-8), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2) frontiersin.orgnih.govnih.govplos.org, specific detailed research findings focusing solely on Obovatin's direct anti-inflammatory modulations in cell cultures are not extensively documented in the provided search results. Some literature mentions this compound in the context of anti-inflammatory activity of plant extracts, but without specific mechanistic or quantitative data for this compound itself in cell culture systems nih.gov. A semi-synthetic derivative, [4″,5″] dihydro-obovatin, has shown anti-inflammatory effects in an in vivo rat model by reducing cell counts in synovial lavage, suggesting a potential anti-inflammatory pathway, but this is not directly reflective of this compound's activity in in vitro cell cultures researchgate.net.

This compound has demonstrated potent antioxidant activity in chemical assays. Specifically, this compound (compound 5) exhibited strong 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity with an IC50 value of 10.43 μg/mL researcher.lifecolab.wsnih.gov. This indicates its capacity to neutralize free radicals. However, detailed research findings on this compound's antioxidant activity specifically within cell-based assays, which account for cellular uptake, metabolism, and intracellular reactive oxygen species (ROS) modulation, are not explicitly provided in the current search results dntb.gov.uaekb.egresearchgate.net. Cell-based antioxidant assays typically employ fluorescent probes like 2′,7′-Dichlorodihydrofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels or assess the ability of compounds to protect cells from oxidative stress induced by various stressors dntb.gov.uaekb.eg.

Table 1: Antioxidant Activity of this compound (DPPH Assay)

| Compound | Assay Type | IC50 (μg/mL) | Comparison Standard (IC50) |

| This compound | DPPH | 10.43 | Ascorbic Acid (5.83 μg/mL) researcher.lifecolab.wsnih.gov |

This compound has shown moderate antibacterial activity against Pseudomonas aeruginosa. Studies indicate that this compound (compound 5) has a Minimum Inhibitory Concentration (MIC) value of 0.83 mg/mL against Pseudomonas aeruginosa researcher.lifecolab.wsnih.gov. This suggests its ability to inhibit the growth of this specific Gram-negative pathogen. However, specific data detailing this compound's antibacterial activity against Staphylococcus epidermidis was not found in the provided search results. While other compounds like 6a, 12a-dihydro-deguelin and 6-oxo, 6a, 12a-dehydro-deguelin have shown significant activity against S. epidermidis with MIC values of 0.66 mg/mL, this activity was not attributed to this compound in the reviewed literature researcher.lifecolab.wsnih.gov.

Table 2: Antibacterial Activity of this compound

| Pathogen | Activity Type | MIC (mg/mL) |

| Pseudomonas aeruginosa | Inhibitory | 0.83 researcher.lifecolab.wsnih.gov |

This compound has been investigated for its ability to inhibit xanthine (B1682287) oxidase (XO), a key enzyme in purine (B94841) metabolism involved in uric acid production and reactive oxygen species generation. In enzyme assays, this compound (referred to as compound 3 in one study) demonstrated only "weak inhibition" of xanthine oxidase activity frontiersin.orgplos.orgresearchgate.net. This contrasts with other chromene flavanones tested in the same study, which exhibited potent inhibition in the nanomolar range, significantly more active than the reference inhibitor allopurinol (B61711) frontiersin.orgresearchgate.net.

Despite extensive research into the antiproliferative effects of various natural compounds and plant extracts on cancer cell lines, specific detailed findings regarding this compound's antiproliferative activities in cancer cell lines are not available in the provided search results. Studies often evaluate compounds for their ability to inhibit cell growth, induce apoptosis, or arrest the cell cycle in different human cancer cell lines, typically reporting IC50 values dntb.gov.uanih.govmdpi.comjppres.comfrontiersin.orgbiomedpharmajournal.orgnih.gov. However, direct data for this compound in this context were not found.

Molecular Target Identification in Cellular Contexts

Studies on the semi-synthetic derivative of this compound, [4″,5″] dihydro-obovatin, have explored its interactions with key molecular pathways involved in inflammatory and nociceptive processes.

The semi-synthetic molecule [4″,5″] dihydro-obovatin has been investigated for its influence on the expression of adhesion molecules, specifically Intercellular Adhesion Molecule-1 (ICAM-1) and Decay-Accelerating Factor (CD55). These investigations were conducted in periarticular tissues following formalin-induced temporomandibular joint (TMJ) inflammatory hypernociception in rats. ufpe.br The study aimed to assess how [4″,5″] dihydro-obovatin affects the levels of these adhesion molecules in an inflammatory context. ufpe.br

Research has examined the involvement of the Heme Oxygenase-1 (HO-1) pathway in the pharmacological effects of [4″,5″] dihydro-obovatin. ufpe.br The HO-1 pathway is recognized for its role in anti-inflammatory and antinociceptive processes. orcid.org Studies investigating natural products, including those from Tephrosia toxicaria (the source of this compound), have demonstrated the involvement of the HO-1 pathway in reducing TMJ inflammatory hypernociception. orcid.org The semi-synthetic derivative's effects were explored to determine if they are mediated, at least in part, through the modulation of HO-1. ufpe.br

The interaction of [4″,5″] dihydro-obovatin with the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP)/protein kinase G (PKG)/ATP-sensitive K⁺ (K⁺ATP) pathways has been a subject of mechanistic investigation. ufpe.brdntb.gov.ua This pathway is a well-established signaling cascade involved in various physiological processes, including pain modulation and inflammation. dntb.gov.ua Research has specifically explored whether the antinociceptive effects of [4″,5″] dihydro-obovatin are dependent on this pathway. ufpe.brdntb.gov.ua

In Vivo Pharmacological Investigations (Non-Human Models)

In vivo studies using non-human models have provided substantial evidence for the anti-inflammatory and antinociceptive properties of [4″,5″] dihydro-obovatin.

The semi-synthetic molecule [4″,5″] dihydro-obovatin has demonstrated significant anti-inflammatory effects in animal models. It effectively reduces zymosan-induced temporomandibular joint (TMJ) inflammatory hypernociception in rats. researchgate.net This anti-inflammatory action was evidenced by a reduction in cell counting in the synovial lavage of the temporomandibular joint in treated animals compared to the zymosan-induced group. researchgate.net

Table 1: Anti-inflammatory Effects of [4″,5″] Dihydro-Obovatin in Zymosan-Induced TMJ Hypernociception in Rats

| Parameter | Zymosan Group (Control) | [4″,5″] Dihydro-Obovatin Group | Effect of [4″,5″] Dihydro-Obovatin | Reference |

| Synovial Lavage Cell Counting | Increased | Reduced | Reduction | researchgate.net |

| TMJ Inflammatory Hypernociception | Present | Reduced | Reduction | researchgate.net |

Beyond its anti-inflammatory effects, [4″,5″] dihydro-obovatin has also exhibited antinociceptive (pain-relieving) responses in animal models. In the zymosan-induced TMJ inflammatory hypernociception model in rats, the administration of [4″,5″] dihydro-obovatin increased the nociceptive threshold. researchgate.net This indicates a reduction in pain sensitivity. Furthermore, studies employing the rota-rod test confirmed that [4″,5″] dihydro-obovatin did not induce toxic effects or alter motor function, thereby substantiating its antinociceptive efficacy without motor impairment. researchgate.net

Table 2: Antinociceptive Effects of [4″,5″] Dihydro-Obovatin in Zymosan-Induced TMJ Hypernociception in Rats

| Parameter | Zymosan Group (Control) | [4″,5″] Dihydro-Obovatin Group | Effect of [4″,5″] Dihydro-Obovatin | Reference |

| Nociceptive Threshold | Decreased | Increased | Increase | researchgate.net |

| Motor Function (Rota-rod test) | Normal | Not altered | No impairment | researchgate.net |

Influence on Central Opioid Receptors (μ and δ) in Animal Models

Current scientific literature does not provide direct, detailed research findings specifically demonstrating the influence of the chemical compound this compound (PubChem CID 13940733) on central mu (μ) and delta (δ) opioid receptors in animal models. While opioid receptors, including μ and δ, are well-characterized for their roles in nociception, mood, and other physiological functions, and various compounds have been investigated for their interactions with these receptors publisherspanel.compainphysicianjournal.comscielo.org.mxnih.gov, specific in vivo data for this compound itself in this context is not available from the conducted searches. Studies on related compounds or derivatives, such as [4″,5″] dihydro-obovatin, have indicated antinociceptive effects reversed by opioid receptor antagonists in animal models of inflammatory hypernociception, suggesting an involvement of μ and δ opioid receptors for that specific derivative nih.govdiva-portal.org. However, these findings pertain to a structurally modified compound and cannot be directly extrapolated to this compound.

Computational and in Silico Approaches in Obovatin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a cornerstone of computational drug discovery, predicting the preferred orientation of a ligand within a receptor's binding site and estimating the strength of the interaction researchgate.netplos.org. This technique helps to understand the molecular interactions and ligand-protein binding at an atomic level dntb.gov.ua.

Molecular docking studies have been performed to assess the binding affinity of Obovatin with various enzyme targets. For instance, this compound has been investigated for its inhibitory potential against human placental aromatase, an enzyme implicated in breast cancer. In such studies, this compound demonstrated a binding energy of -7.9 kcal/mol, suggesting its affinity for this target sciencepublishinggroup.comsciencepublishinggroup.com.

Another notable target for this compound is the LasR protein of Pseudomonas aeruginosa. This compound (identified as compound 5 in one study) exhibited a minimum binding energy of -7.9 kcal/mol towards the LasR protein (PDB ID: 2UV) dntb.gov.ua. Furthermore, this compound also showed a binding energy of -8.2 kcal/mol towards Staphylococcus epidermidis FtsZ (PDB ID: 4M8I) dntb.gov.ua.

The binding affinity, often expressed as binding energy (e.g., in kcal/mol), is a fundamental parameter in drug design, indicating the strength of the interaction between a molecule and its target protein researchgate.netwikipedia.org. Lower (more negative) binding energy values typically correspond to stronger binding affinities researchgate.net.

Table 1: Predicted Binding Affinities of this compound with Enzyme Targets

| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Reference |

| Human Placental Aromatase | 3S7S | -7.9 | sciencepublishinggroup.comsciencepublishinggroup.com |

| LasR protein (P. aeruginosa) | 2UV | -7.9 | dntb.gov.ua |

| FtsZ (S. epidermidis) | 4M8I | -8.2 | dntb.gov.ua |

Analysis of receptor-ligand complexes provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex plos.orgnih.gov. High-affinity binding often results from greater attractive forces between the ligand and its receptor wikipedia.org. The binding of a ligand to a receptor protein can induce conformational changes, affecting the protein's three-dimensional shape and functional state wikipedia.org. Molecular dynamics simulations, often coupled with docking, can reveal these conformational changes upon inhibitor binding, as seen in studies involving other compounds with xanthine (B1682287) oxidase nih.gov. These analyses help in understanding the mechanism of drug action and refining drug design frontiersin.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a valuable computational tool in medicinal chemistry for developing new drug molecules by establishing a mathematical relationship between a compound's chemical structure and its biological activity researchgate.netdicames.online. QSAR studies can predict the activity of new analogs without the necessity of performing extensive laboratory experiments dicames.online.

This compound has been included in QSAR studies, particularly in the context of antimicrobial activity. For instance, in a study investigating antimicrobial isoflavones and derivatives from Erythrina against Staphylococcus aureus, this compound (compound 5) was among the isolated compounds chemfaces.comresearchgate.net. QSAR models were developed using molecular descriptors to make quantitative predictions of minimum inhibitory concentration (MIC) values. These models were validated with statistical metrics such as R² = 0.778, Q² = 0.727, and P² = 0.555, indicating their predictive performance researchgate.net.

In Silico ADME Prediction and Pharmacokinetic Modeling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction and pharmacokinetic modeling are crucial for forecasting a compound's behavior in vivo by integrating various pharmacokinetic processes into a single model researchgate.netnih.gov. These computational methods help filter a large number of compounds to identify those with the most favorable properties, thereby shortening the drug development process and making it more efficient researchgate.net.

For this compound, in silico ADMET evaluations have been conducted to assess its drug-likeness and pharmacokinetic profile. In the context of its potential as a human placental aromatase inhibitor, this compound underwent in silico analysis, including ADMET evaluation sciencepublishinggroup.comsciencepublishinggroup.comresearchgate.net. This analysis is vital for predicting properties such as absorption, distribution, metabolism, and excretion, which are critical for a compound's efficacy and bioavailability nih.govsciensage.infomdpi.com. The goal of such predictions is to reduce the number of synthesized compounds with inadequate ADMET properties, thereby streamlining the drug discovery pipeline sciensage.info.

Advanced Analytical Methodologies in Obovatin Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of complex natural product mixtures, offering robust capabilities for both qualitative identification and quantitative determination of compounds like Obovatin. The principle of HPLC involves the separation of components dissolved in a liquid sample (mobile phase) as they pass through a stationary phase within a column rsc.orgoup.com. The differential interaction of analytes with these phases leads to their separation, with components eluting at distinct retention times oup.com.

For qualitative analysis, the identification of this compound can be achieved by comparing its retention time with that of an authentic standard rsc.org. In cases of complex chromatograms or discrepancies, co-injection with a standard can confirm peak identity oup.com. Coupling HPLC with detectors such as UV-Vis spectroscopy and mass spectrometry (MS) provides further structural information, enhancing the reliability of qualitative analysis rsc.orgoup.com. For instance, this compound 3-O-methylether, a derivative, has been analyzed using liquid chromatography-electrospray ionization mass spectrometry (LC-ESIMS) and UV spectroscopy. Its UV λmax was observed at 270, 295, and 348 nm, with an MS m/z of 337.4 [M + H]+ frontiersin.orgmdpi.comresearchgate.net.

Quantitative analysis of this compound typically involves the use of calibration curves, employing either external or internal standard methods oup.com. The area or height of the chromatographic peak is directly proportional to the concentration of the analyte oup.com. For this compound, HPLC has been employed in the analysis of plant extracts. For example, in the analysis of Uvaria chamae extract, where this compound was a compound of interest, specific HPLC parameters were utilized sciencepublishinggroup.com.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Detail |

| System | Agilent 1260 Infinity II series sciencepublishinggroup.com |

| Column | Poroshell column 120 EC-C18 (250 mm x 4.0 mm, 4 µm) sciencepublishinggroup.com |

| Flow Rate | 2 mL/min sciencepublishinggroup.com |

| Detection Wavelength | 280 nm sciencepublishinggroup.com |

| Mobile Phase | 20% Acetonitrile, 80% purified deionized water, with acetic acid to lower pH sciencepublishinggroup.com |

These parameters facilitate the separation and detection of this compound, allowing for its precise quantification in various samples.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) serves as a valuable, flexible, and cost-effective separation technique, particularly in the preliminary screening, fingerprinting, and isolation of plant constituents, including this compound researchgate.netresearchgate.net. While traditional thin-layer chromatography (TLC) has been historically used for the purification of compounds, HPTLC offers enhanced separation efficiencies, increased resolution, and improved sample application through automated or semi-automated methods researchgate.net.

This compound has been successfully isolated from plant extracts, such as those from Erythrina stricta, using preparative thin-layer chromatography researchgate.netnih.gov. Similarly, TLC was employed to combine fractions during the isolation process of this compound from Tephrosia purpurea bark cabidigitallibrary.org. HPTLC is widely applied in phytochemical screening for the identification of various classes of compounds, including flavonoids, phenolic acids, and xanthones, making it suitable for the qualitative assessment and fingerprinting of this compound-containing extracts researchgate.net. The technique involves applying samples to a stationary phase, typically a silica (B1680970) gel plate, followed by development with a suitable mobile phase and detection using UV light or derivatization reagents foliamedica.bgeuropa.eu. Although specific HPTLC parameters for the analytical quantification or detailed fingerprinting of this compound are not widely reported in the provided literature, its utility in the isolation and general phytochemical analysis of this compound-rich plant materials is well-established.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for comprehensive metabolite profiling, offering high sensitivity and broad coverage for the analysis of diverse chemical compounds, including this compound and its derivatives muni.czlcms.cz. This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry, enabling the identification and quantification of metabolites in complex biological matrices muni.czresearchgate.net.

In the context of this compound research, LC-MS has been instrumental in the analysis of plant extracts. For instance, this compound 3-O-methylether was identified in Tephrosia vogelii extracts using LC-ESIMS, providing crucial mass spectral data (m/z 337.4 [M + H]+) alongside UV absorption characteristics frontiersin.orgmdpi.comresearchgate.net. LC-MS/MS systems often employ electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for ion generation, which are well-suited for a wide range of polar and semi-polar compounds muni.czlcms.cz.

Metabolite identification in LC-MS/MS-based profiling studies relies heavily on mass-based searches, spectral interpretation, and matching fragmentation patterns against spectral libraries muni.czresearchgate.netacs.org. The fragmentation of precursor ions in the MS/MS stage provides characteristic daughter ions, which are unique fingerprints for structural elucidation researchgate.netaoac.org. While specific detailed fragmentation patterns for this compound itself were not explicitly found in the provided search results, the general principles of LC-MS/MS apply, making it a powerful method for identifying and characterizing this compound and its metabolic transformations within biological systems. The ability of LC-MS/MS to separate isomers and reduce ion-suppression effects further enhances its utility in profiling studies lcms.cz.

Standardization of Analytical Protocols for this compound and its Derivatives

Standardization of analytical protocols is critical for ensuring the reliability, reproducibility, and comparability of research findings, particularly for natural compounds like this compound and its derivatives. Analytical method standardization involves defining precise procedures for sample preparation, instrument operation, data acquisition, and data analysis ontario.cafrontiersin.org. This process is essential for quality control in research and industrial applications, ensuring that analytical results are consistent across different laboratories and over time oup.comnih.govcabidigitallibrary.org.

Key aspects of standardizing analytical protocols for this compound would include:

Calibration: Establishing a clear relationship between the analytical response and the concentration of this compound, typically through calibration curves generated using known concentrations of purified this compound standards ontario.ca.

Use of Standards: Employing primary and secondary standards of high purity to ensure the accuracy of measurements ontario.ca.

Method Validation: Rigorously validating the analytical method for parameters such as linearity, precision (repeatability and intermediate precision), accuracy, detection limit (LOD), quantitation limit (LOQ), and robustness frontiersin.org. Linearity ensures that the method provides results directly proportional to the analyte concentration within a specified range frontiersin.org. Precision assesses the closeness of agreement among individual test results when the procedure is applied repeatedly frontiersin.org. Accuracy measures the closeness of agreement between the test result and the accepted true value frontiersin.org. LOD and LOQ define the lowest detectable and quantifiable amounts of the analyte, respectively frontiersin.org. Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters frontiersin.org.

Quality Control (QC): Implementing internal and external quality control measures, such as control charts and participation in inter-laboratory trials, to continuously monitor method performance and ensure data quality oup.comnih.govbiorxiv.org.

Application of Multi-Omics Technologies in this compound Studies

Multi-omics technologies represent an integrated approach that combines data from various "omics" disciplines, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic understanding of complex biological systems mdpi.comfoliamedica.bgaoac.orgmdpi.comresearchgate.netsciengine.com. This integrative analysis is particularly powerful for elucidating the biosynthesis, regulation, and biological functions of specialized metabolites like this compound, which is classified as an isoflavone (B191592)/flavonoid oup.comfrontiersin.orgmdpi.commdpi.comresearchgate.net.

While direct multi-omics studies specifically focusing on this compound were not explicitly identified, the application of these technologies to related flavonoid and isoflavone compounds in other plant species highlights their immense potential for this compound research:

Isoflavone Biosynthesis: Multi-omics analyses have been successfully used to identify candidate genes and metabolites associated with isoflavone synthesis in soybean, revealing how glycitein (B1671905) biosynthesis is induced in response to biotic stress frontiersin.org. This approach can efficiently narrow down candidate genes involved in specific metabolic pathways.

Flavonoid Accumulation and Regulation: Integrated genomic, transcriptomic, and metabolomic analyses have shed light on the biosynthesis of flavonoids in plants like Citrus reticulata and lettuce, identifying key structural genes, transcription factors, and metabolites crucial to their accumulation and regulation under various conditions, including different developmental stages and light exposure oup.com.

Metabolite Profiling and Biosynthetic Pathways: Untargeted metabolome and transcriptome profiling (a multi-omics approach) has been employed to explore the biosynthesis of pharmacologically active compounds in Magnolia obovata, identifying thousands of mass features and providing insights into chemo-diversity and tissue-specificity. This demonstrates the capability of multi-omics to establish comprehensive resources for understanding natural product biosynthesis.

By integrating metabolomics (which directly studies small molecules like this compound) with genomics (genetic information), transcriptomics (gene expression), and proteomics (protein functions), researchers can unravel the intricate molecular mechanisms governing this compound's production within plants, its response to environmental factors, and its potential roles in plant biology or interactions with other organisms. This holistic view can lead to the identification of novel genes, enzymes, and regulatory networks involved in this compound biosynthesis, ultimately enhancing strategies for its targeted production or understanding its broader biological significance.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Pathways and Targets

While Obovatin has demonstrated diverse biological activities, including antimicrobial, antioxidant, and aromatase inhibitory effects, the complete spectrum of its molecular pathways and specific cellular targets remains to be fully elucidated. For instance, a derivative, [4'',5''] dihydro-obovatin, has been shown to exert antinociceptive and anti-inflammatory effects through the activation of the heme oxygenase-1 (HO-1) pathway and inhibition of adhesion molecules, as well as centrally via μ and δ opioid receptors researchgate.net. However, detailed mechanistic studies for this compound across all its reported bioactivities are still nascent.

Future research should focus on employing advanced molecular and cellular biology techniques to identify novel direct and indirect targets. This includes high-throughput screening platforms, affinity proteomics, and metabolomics to map the comprehensive cellular responses to this compound. Techniques such as functional genomics, causality inference, and data-driven biological network construction are essential to move beyond simple correlations and pinpoint specific perturbations in critical biological processes caused by this compound nih.gov. Understanding these intricate interactions will be crucial for positioning this compound as a lead compound for various therapeutic applications.

Exploration of Novel Semi-synthetic Derivatives with Enhanced Bioactivity

The natural origin of this compound provides a scaffold for the rational design and synthesis of novel derivatives with enhanced bioactivity, improved selectivity, and optimized pharmacokinetic properties. The existence of derivatives like this compound 5-Methyl Ether and this compound 3-O-methylether, found in natural sources, suggests the potential for structural modifications nsf.govmdpi.com. Furthermore, studies on related compounds, such as chromene flavanones, have shown that structural modifications can significantly enhance inhibitory activities against enzymes like xanthine (B1682287) oxidase, underscoring the importance of structure-activity relationship (SAR) studies nih.gov.

Future efforts should leverage computational chemistry tools, including molecular docking and virtual screening, to predict potential binding interactions and guide the synthesis of targeted modifications. Chemical synthesis strategies can then be employed to introduce specific functional groups or modify the core structure of this compound, aiming to improve its potency, bioavailability, and metabolic stability. This iterative process of design, synthesis, and biological evaluation is critical for developing next-generation this compound-based compounds with superior pharmacological profiles.

Development of Advanced Delivery Systems for Experimental Models

Effective delivery of this compound to its target sites within experimental models is paramount for accurately assessing its therapeutic potential and ensuring translational success. Natural compounds often face challenges such as poor water solubility, low bioavailability, and susceptibility to degradation, which can limit their efficacy in biological systems nih.gov.

The development of advanced drug delivery systems (DDS), such as nanoparticles (e.g., lipid nanoparticles, polymeric nanoparticles), liposomes, and targeted delivery approaches, can address these limitations nih.govmdpi.commdpi.com. These systems can encapsulate this compound, protecting it from degradation, improving its solubility, and facilitating its transport across biological barriers. For experimental models, this involves designing systems that allow for controlled release, enhance accumulation at specific sites (e.g., diseased tissues), and minimize off-target effects. Research in this area will focus on optimizing formulation parameters, evaluating in vitro release profiles, and assessing in vivo pharmacokinetics and biodistribution to ensure that this compound reaches its intended targets efficiently and effectively in preclinical studies.

Integration of Systems Biology Approaches for Comprehensive Understanding

To gain a holistic and comprehensive understanding of this compound's effects, integrating systems biology approaches is essential. Systems biology is an interdisciplinary field that examines the complex interactions and interdependencies within biological systems, moving beyond the study of individual components numberanalytics.comsysbio.de. It aims to understand how molecules collectively act within intricate networks that constitute life sysbio.de.

For this compound, this involves combining multi-omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—to construct detailed biological networks that illustrate the compound's impact at various cellular and molecular levels nih.gov. By applying computational modeling and network analysis, researchers can identify key regulatory nodes, perturbed pathways, and emergent properties that cannot be discerned from studying isolated components nih.govplos.org. This approach can reveal unforeseen therapeutic opportunities, predict potential off-target effects, and provide a deeper understanding of this compound's mechanism of action within the context of complex biological systems, thereby accelerating its translational development.

Conclusion

Summary of Key Academic Discoveries on Obovatin

Academic research has successfully identified this compound in several plant species, particularly within the Tephrosia genus, and has established methods for its isolation. Preliminary studies have suggested that this compound possesses promising anti-inflammatory properties.

Outstanding Research Questions and Challenges

Significant gaps remain in the scientific understanding of this compound. Key challenges and unanswered questions include:

A detailed elucidation of the specific biosynthetic pathway of this compound in plants.

The development of efficient and scalable methods for its chemical synthesis.

Comprehensive investigations into its full spectrum of pharmacological activities, including its anticancer and antioxidant potential.

In-depth studies to determine its precise mechanisms of action at the molecular level.

Thorough preclinical evaluation to assess its safety and efficacy before any consideration for clinical development.

Long-term Research Trajectories for this compound and Related Compounds

Future research on this compound should focus on addressing the current knowledge gaps. A multidisciplinary approach involving phytochemistry, synthetic chemistry, pharmacology, and molecular biology will be crucial. Long-term research trajectories should aim to:

Fully characterize the pharmacological profile of this compound.

Identify and validate its molecular targets.

Explore the structure-activity relationships of this compound and its derivatives to potentially develop more potent and selective therapeutic agents.

Conduct comprehensive preclinical studies to evaluate its potential for further development.

Q & A

Q. What experimental controls are essential when investigating this compound’s synergistic effects with other phytochemicals?

- Methodological Answer : Include:

- Isobolographic Analysis : To distinguish additive vs. synergistic interactions.

- Negative Synergy Controls : Test this compound with inert compounds (e.g., mannitol) to rule out nonspecific effects.

- Pathway-Specific Knockouts : Use CRISPR-edited cell lines to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.